4-butoxy-N-(2-methylquinolin-8-yl)benzamide
Description
4-butoxy-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butoxy group attached to the benzamide moiety, along with a methylquinoline group
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-butoxy-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C21H22N2O2/c1-3-4-14-25-18-12-10-17(11-13-18)21(24)23-19-7-5-6-16-9-8-15(2)22-20(16)19/h5-13H,3-4,14H2,1-2H3,(H,23,24) |
InChI Key |
FHQLEEOQCDXVSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-methylquinolin-8-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-methylquinoline-8-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Due to its potential biological activities, the compound is being explored for its therapeutic applications.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action would depend on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(quinolin-8-yl)benzamide
- 4-(benzyloxy)-N-(2-methylquinolin-8-yl)benzamide
- 4-butoxy-N-(2-(2-((2-chloro-3-quinolinyl)methylene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
4-butoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the combination of the butoxy group with the quinoline and benzamide moieties may result in unique pharmacological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
